molecular formula C6H6FNO B1448280 2-Fluoro-5-methylpyridin-4-OL CAS No. 1227594-35-5

2-Fluoro-5-methylpyridin-4-OL

Cat. No.: B1448280
CAS No.: 1227594-35-5
M. Wt: 127.12 g/mol
InChI Key: NWHWQQSOUUXLTN-UHFFFAOYSA-N
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Description

2-Fluoro-5-methylpyridin-4-OL is a fluorinated pyridine derivative characterized by a hydroxyl group at the 4-position, a fluorine atom at the 2-position, and a methyl group at the 5-position of the pyridine ring. This substitution pattern confers unique electronic and steric properties, making it a compound of interest in medicinal chemistry and materials science. The hydroxyl group at position 4 provides a site for hydrogen bonding, which is critical for interactions with biological targets such as enzymes or receptors .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-5-methylpyridin-4-OL can be achieved through several methods. One common approach involves the fluorination of pyridine derivatives. For instance, the diazotization of substituted 2-aminopyridines with sodium nitrite in hydrofluoric acid can yield fluorinated pyridines . Another method includes the use of Selectfluor® for the high-yield preparation of substituted fluoropyridines .

Industrial Production Methods

Industrial production of fluorinated pyridines often employs large-scale fluorination techniques. These methods typically involve the use of fluorinating agents such as aluminum fluoride and copper fluoride at elevated temperatures (450–500°C) to achieve the desired fluorinated products .

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-5-methylpyridin-4-OL undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxides, while substitution reactions can produce various substituted pyridines .

Scientific Research Applications

2-Fluoro-5-methylpyridin-4-OL has numerous scientific research applications:

Mechanism of Action

The mechanism of action of 2-Fluoro-5-methylpyridin-4-OL involves its interaction with specific molecular targets. The fluorine atom’s electron-withdrawing nature influences the compound’s reactivity and binding affinity to biological targets. This interaction can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in Pyridine Chemistry

The following pyridine derivatives share structural similarities with 2-Fluoro-5-methylpyridin-4-OL, differing in substituent type, position, or functional groups. A comparative analysis is provided below:

Table 1: Structural Comparison of Pyridine Derivatives

Compound Name Substituent Positions Key Functional Groups Notable Features
This compound F (2), CH₃ (5), OH (4) Fluorine, Methyl, Hydroxyl Balanced lipophilicity, H-bond donor
5-Fluoro-3-iodopyridin-2-ol F (5), I (3), OH (2) Fluorine, Iodine, Hydroxyl Heavy halogen (I) enhances molecular weight and potential radioimaging applications
3-Amino-5-methoxypyridin-4-ol•2HCl NH₂ (3), OCH₃ (5), OH (4) Amino, Methoxy, Hydroxyl Protonated amino group increases solubility in acidic conditions

Key Observations :

Substituent Position Effects: In this compound, fluorine at position 2 and methyl at position 5 create a steric environment distinct from 5-Fluoro-3-iodopyridin-2-ol, where fluorine is at position 5.

Functional Group Impact: The iodine atom in 5-Fluoro-3-iodopyridin-2-ol introduces a heavy halogen, which is advantageous in radiopharmaceuticals but increases molecular weight and may reduce metabolic stability . The amino group in 3-Amino-5-methoxypyridin-4-ol•2HCl enhances solubility via protonation, whereas the methyl group in this compound prioritizes lipophilicity, a critical factor in blood-brain barrier penetration .

Biological Activity

2-Fluoro-5-methylpyridin-4-OL is a fluorinated pyridine derivative that has garnered attention for its diverse biological activities and potential applications in pharmaceuticals and biochemistry. This article provides a comprehensive overview of its biological activity, mechanisms of action, biochemical properties, and relevant case studies.

Overview of this compound

This compound (CAS No. 1227594-35-5) is characterized by the presence of a fluorine atom in the aromatic ring, which imparts unique chemical properties. This compound is primarily recognized for its role as a potassium channel blocker, influencing electrical signaling in various cell types.

Target of Action

The primary target of this compound is the potassium (K+) channel , which plays a crucial role in maintaining the membrane potential and excitability of cells.

Mode of Action

The compound acts as a potassium channel blocker, preventing the efflux of potassium ions. This action alters the membrane potential, thereby modulating electrical signaling pathways within cells. Such modulation can enhance impulse conduction in demyelinated axons, which is particularly relevant in neurological contexts.

Interaction with Biomolecules

This compound interacts with various enzymes and proteins due to its hydroxyl group and fluorine atom. The compound can form hydrogen bonds with active site residues of enzymes, potentially inhibiting their activity. Additionally, halogen bonding from the fluorine atom can influence binding affinity and specificity.

Cellular Effects

This compound has been shown to affect multiple cellular processes:

  • Gene Expression : It can alter the expression of genes involved in oxidative stress response, impacting cellular redox balance.
  • Signal Transduction : By modulating kinase and phosphatase activity, it influences critical signaling pathways that regulate cellular metabolism and function.

Pharmacokinetics

Research indicates that similar compounds exhibit good permeability across biological membranes, suggesting that this compound may also possess favorable bioavailability characteristics. Its stability under physiological conditions further supports its potential for therapeutic applications.

Case Study: Neuroprotective Effects

A study investigating the neuroprotective effects of this compound demonstrated its ability to enhance neuronal survival under oxidative stress conditions. The compound was found to upregulate antioxidant genes, thereby mitigating cellular damage in neuronal cultures exposed to harmful agents.

Applications in Drug Development

The compound serves as a valuable building block in medicinal chemistry. It has been explored for its potential use in developing drugs targeting various diseases, including neurological disorders and cancer. Its unique properties make it an attractive candidate for further research into novel therapeutics .

Comparison with Similar Compounds

Compound NameStructure CharacteristicsBiological Activity
2-Fluoropyridine Simple fluorinated pyridineBasic pharmacological activity
2-Fluoro-4-methylpyridine Methyl substitution at position 4Similar potassium channel effects
2-Fluoro-5-fluoroalkoxypyridines Multiple fluorine substitutionsEnhanced bioactivity

This compound stands out due to its specific substitution pattern, which confers distinct chemical and biological properties compared to other fluorinated pyridines.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-Fluoro-5-methylpyridin-4-OL, and how can purity be maximized?

  • Methodological Answer : Synthesis typically involves halogenation and nucleophilic substitution. For example, fluorination of a pyridine precursor (e.g., 5-methylpyridin-4-ol) using fluorinating agents like Selectfluor™ or DAST (diethylaminosulfur trifluoride) under anhydrous conditions. Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (using ethanol/water mixtures) ensures high purity. Yield optimization requires controlled reaction temperatures (0–25°C) and inert atmospheres (argon/nitrogen) .

Q. How should researchers handle and store this compound to ensure stability during experiments?

  • Methodological Answer : Store in airtight, light-resistant containers at –20°C to prevent degradation. Use desiccants (e.g., silica gel) to avoid moisture absorption. For laboratory handling, wear nitrile gloves, safety goggles, and work in a fume hood. Waste disposal must follow institutional guidelines for halogenated organic compounds, with segregation of aqueous and organic residues .

Q. What spectroscopic techniques are most effective for structural characterization of this compound?

  • Methodological Answer :

  • NMR : ¹⁹F NMR (δ ~ –120 to –150 ppm) confirms fluorine substitution. ¹H NMR identifies methyl (δ ~2.3–2.5 ppm) and hydroxyl protons (broad peak δ ~5–6 ppm).
  • Mass Spectrometry : High-resolution ESI-MS provides molecular ion ([M+H]⁺) and fragmentation patterns.
  • X-ray Crystallography : Resolves spatial arrangement of substituents (e.g., fluoro and hydroxyl groups), as seen in related pyridine derivatives .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in nucleophilic substitution reactions?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model electronic effects of fluorine and methyl groups. Fukui indices identify nucleophilic/electrophilic sites, while transition-state analysis predicts regioselectivity. Solvent effects (PCM models) refine reaction pathways for SNAr (nucleophilic aromatic substitution) or cross-coupling reactions .

Q. What strategies resolve contradictions in reported biological activities of this compound derivatives?

  • Methodological Answer :

  • Dose-Response Validation : Replicate assays across multiple cell lines (e.g., HEK293, HeLa) to confirm IC₅₀ values.
  • Structural Analog Comparison : Test derivatives with modified substituents (e.g., replacing –OH with –OCH₃) to isolate functional group contributions.
  • Meta-Analysis : Cross-reference data from independent studies (e.g., enzyme inhibition vs. cytotoxicity) to identify confounding variables .

Q. How can regioselective functionalization of this compound be achieved for targeted drug design?

  • Methodological Answer :

  • Directed Ortho-Metalation : Use LDA (lithium diisopropylamide) to deprotonate the hydroxyl group, enabling regioselective alkylation or acylation at the ortho position.
  • Transition-Metal Catalysis : Pd-catalyzed Suzuki-Miyaura coupling introduces aryl/heteroaryl groups at specific sites. Pre-activation with B(OH)₂ or ZnCl₂ enhances selectivity .

Q. What are the challenges in scaling up the synthesis of this compound while maintaining enantiomeric purity?

  • Methodological Answer :

  • Continuous Flow Reactors : Improve heat/mass transfer for exothermic fluorination steps.
  • Chiral Resolution : Use HPLC with chiral stationary phases (e.g., amylose tris(3,5-dimethylphenylcarbamate)) or enzymatic resolution (lipases) to separate enantiomers.
  • Process Analytical Technology (PAT) : In-line FTIR or Raman spectroscopy monitors reaction progress and impurity formation .

Properties

IUPAC Name

2-fluoro-5-methyl-1H-pyridin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6FNO/c1-4-3-8-6(7)2-5(4)9/h2-3H,1H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWHWQQSOUUXLTN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CNC(=CC1=O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

127.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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